1-Methyl-4-(2-morpholinopyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Methyl-4-(2-morpholinopyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a morpholinopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-morpholinopyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolidine ring, followed by the introduction of the morpholinopyrimidine group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step usually includes the carboxylation of the pyrrolidine ring to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and automated systems may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-morpholinopyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
1-Methyl-4-(2-morpholinopyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-morpholinopyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Morpholinopyrimidine derivatives: Compounds with similar morpholinopyrimidine groups may exhibit comparable biological properties but differ in their overall structure and function.
Uniqueness
1-Methyl-4-(2-morpholinopyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N4O3 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-methyl-4-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N4O3/c1-17-8-10(11(9-17)13(19)20)12-2-3-15-14(16-12)18-4-6-21-7-5-18/h2-3,10-11H,4-9H2,1H3,(H,19,20) |
InChI Key |
UMOCZYVLVPLYHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=NC(=NC=C2)N3CCOCC3 |
Origin of Product |
United States |
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